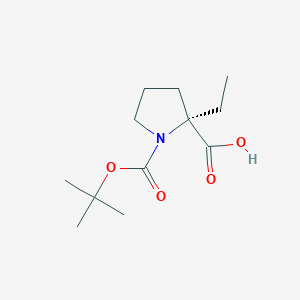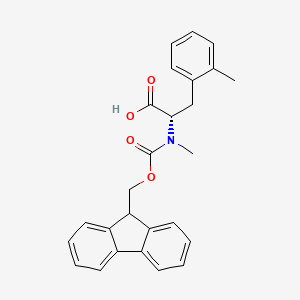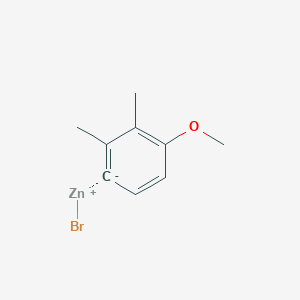
2,3-Dimethyl-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This reagent is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-methoxyphenylzinc bromide can be synthesized through the reaction of 2,3-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolve 2,3-dimethyl-4-methoxyphenyl bromide in tetrahydrofuran.
- Add zinc powder or zinc dust to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms.
- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere.
- Employing high-purity starting materials to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,3-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Nucleophilic addition: It can add to electrophilic carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating further transformations.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Electrophilic carbonyl compounds: Used in nucleophilic addition reactions.
Inert atmosphere: Necessary to prevent oxidation of the organozinc compound.
Major Products
Biaryls: Formed in cross-coupling reactions.
Alcohols: Formed in nucleophilic addition reactions.
科学的研究の応用
2,3-Dimethyl-4-methoxyphenylzinc bromide has numerous applications in scientific research:
Organic synthesis: Used to construct complex organic molecules through cross-coupling and nucleophilic addition reactions.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: Utilized in the preparation of functional materials with specific properties.
Agrochemicals: Involved in the synthesis of active ingredients for pesticides and herbicides.
作用機序
The mechanism of action of 2,3-dimethyl-4-methoxyphenylzinc bromide involves the transfer of its organic group to an electrophilic partner. In cross-coupling reactions, the organozinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
類似化合物との比較
Similar Compounds
2,4,6-Triisopropylphenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
4-(Trifluoromethoxy)phenylmagnesium bromide: Used in cross-coupling reactions and nucleophilic additions.
Uniqueness
2,3-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. Its use in tetrahydrofuran as a solvent enhances its stability and reactivity compared to other organozinc compounds.
特性
分子式 |
C9H11BrOZn |
|---|---|
分子量 |
280.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-2,3-dimethylbenzene-4-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-5-4-6-9(10-3)8(7)2;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
HWJMAQIDSBMZDH-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C=CC(=C1C)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


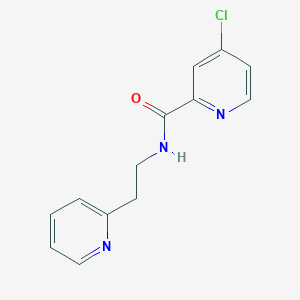
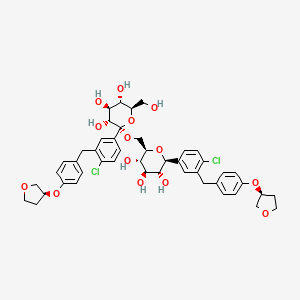
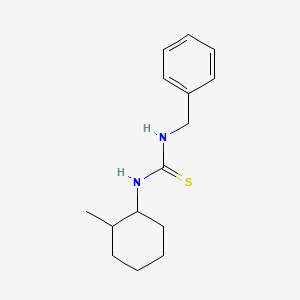



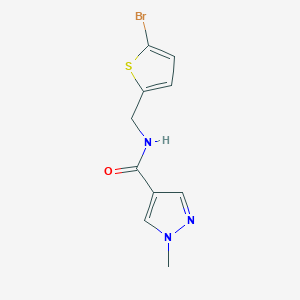
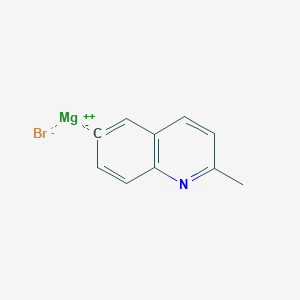
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
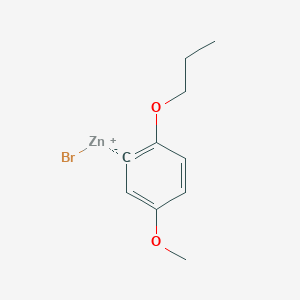
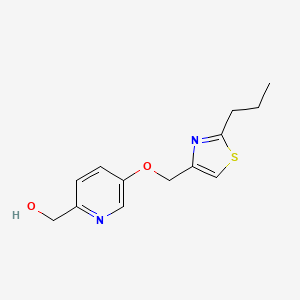
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
